
Hexyl dipropylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl dipropylborinate is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a hexyl group and two propyl groups attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl dipropylborinate can be synthesized through the reaction of diborane with hexyl and propyl alcohols. The reaction typically occurs in an ethereal solution and is left to proceed at room temperature for about a day . The general reaction can be represented as:
B2H6+2HexylOH+2PropylOH→Hexyl dipropylborinate+H2
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diborane is introduced into a mixture of hexyl and propyl alcohols under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl dipropylborinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It can undergo substitution reactions where the hexyl or propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various alkyl or aryl boron compounds.
Applications De Recherche Scientifique
Hexyl dipropylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mécanisme D'action
The mechanism of action of hexyl dipropylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a versatile reagent in organic synthesis. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Hexyl dipropylborinate can be compared with other organoboron compounds such as:
Thexylborane: Similar in structure but with different alkyl groups attached to the boron atom.
Pinacol boronic esters: Widely used in organic synthesis but with different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of hexyl and propyl groups, which confer distinct chemical properties and reactivity compared to other organoboron compounds. This makes it particularly useful in certain synthetic applications and research contexts .
Propriétés
Numéro CAS |
2117-96-6 |
|---|---|
Formule moléculaire |
C12H27BO |
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
hexoxy(dipropyl)borane |
InChI |
InChI=1S/C12H27BO/c1-4-7-8-9-12-14-13(10-5-2)11-6-3/h4-12H2,1-3H3 |
Clé InChI |
GCEXWHHOKRMTGF-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(CCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
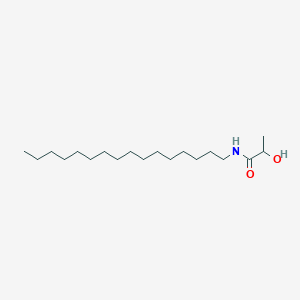
![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
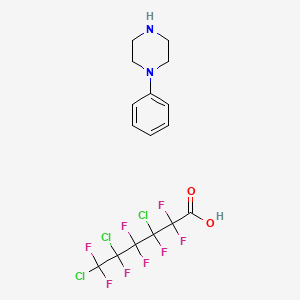
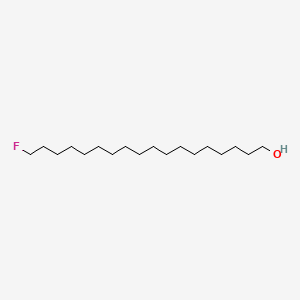


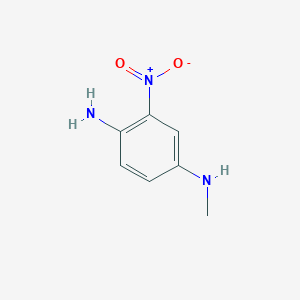
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)

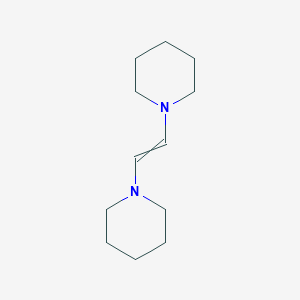
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
